3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is classified as an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered heterocyclic ring featuring an oxygen atom and a nitrogen atom. This specific compound is recognized for its potential pharmacological properties and is often studied in medicinal chemistry contexts. It is derived from 3-hydroxypropylamine and acetic anhydride, which are key starting materials in its synthesis .
The synthesis of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate typically involves two main steps:
In industrial settings, continuous flow reactors may be employed to enhance production efficiency, utilizing catalysts and optimized reaction conditions to improve yields. Purification techniques such as recrystallization or chromatography are also commonly used to isolate the final product with high purity .
The molecular formula of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is , with a molecular weight of approximately 205.21 g/mol. The structural representation includes a five-membered oxazolidinone ring with a hydroxypropyl substituent and an acetate group. Key structural features include:
The compound's InChI Key is VZUMHTBGTBIDIT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
3-(3-Hydroxypropyl)-2-oxazolidinone Acetate can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate involves its interaction with specific biological targets. The hydroxypropyl group can participate in hydrogen bonding with enzymes or receptors, while the oxazolidinone ring may engage in various chemical transformations that modulate biological activity. Such interactions can influence enzyme activity, receptor binding, or other biochemical pathways relevant to therapeutic effects .
The physical and chemical properties of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.21 g/mol |
IUPAC Name | Acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one |
InChI | InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4) |
Canonical SMILES | CC(=O)O.C1COC(=O)N1CCCO |
These properties are crucial for understanding the compound's behavior in different environments and its potential interactions in biological systems .
3-(3-Hydroxypropyl)-2-oxazolidinone Acetate has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: